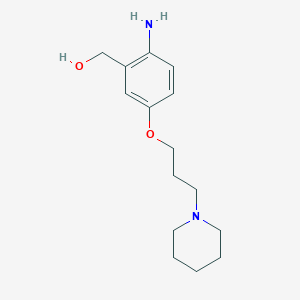
(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol” is a chemical compound with the CAS Number: 2288710-47-2. It has a molecular weight of 264.37 and its IUPAC name is (2-amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H24N2O2/c16-15-6-5-14(11-13(15)12-18)19-10-4-9-17-7-2-1-3-8-17/h5-6,11,18H,1-4,7-10,12,16H2 . This indicates that the compound has a complex structure involving a piperidine ring, a phenyl ring, and an amino group.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including the compound , play a crucial role in drug development. Researchers explore their potential as building blocks for constructing novel pharmaceuticals. The piperidine ring imparts structural diversity and influences biological activity. Scientists investigate modifications to enhance drug efficacy, selectivity, and safety profiles .
Antiviral Agents
Given the ongoing need for effective antiviral drugs, compounds like (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol are of interest. Researchers synthesize derivatives and evaluate their antiviral activity using in vitro and in silico methods. These investigations aim to identify broad-spectrum antiviral agents that can combat various viral infections .
Neuropharmacology
Piperidine-containing compounds often interact with neurotransmitter receptors. Researchers study their effects on neuronal signaling pathways, receptor binding, and modulation of neurotransmitter release. The compound’s unique structure may contribute to neuroprotective or neuroregenerative properties .
Catalysis and Organic Synthesis
Piperidines serve as versatile substrates in organic synthesis. Researchers explore their use in various reactions, such as cyclizations, annulations, and multicomponent processes. The compound’s functional groups allow for diverse transformations, making it valuable in designing efficient synthetic routes .
Spiro Compounds
Spiropiperidines, a class of piperidine derivatives, exhibit interesting properties. Researchers investigate their potential as chiral ligands, catalysts, or bioactive molecules. The spiro framework introduces conformational rigidity and influences molecular interactions .
Agrochemicals
Piperidine-based compounds find applications in agriculture. Researchers explore their potential as insecticides, herbicides, or fungicides. The compound’s structural features may enhance pest control while minimizing environmental impact .
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the presence of the piperidine ring, which is common in many pharmaceuticals , this compound could potentially be of interest in drug discovery and development.
Mechanism of Action
Mode of Action
It is known that compounds with similar structures, such as those containing a piperidine nucleus, can exhibit various biological activities .
Biochemical Pathways
Related compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature, and it is recommended to be stored in a dark place, under an inert atmosphere . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action of (2-Amino-5-(3-(piperidin-1-yl)propoxy)phenyl)methanol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by light, temperature, and atmospheric conditions .
properties
IUPAC Name |
[2-amino-5-(3-piperidin-1-ylpropoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c16-15-6-5-14(11-13(15)12-18)19-10-4-9-17-7-2-1-3-8-17/h5-6,11,18H,1-4,7-10,12,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXSQYNJJDFENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC(=C(C=C2)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


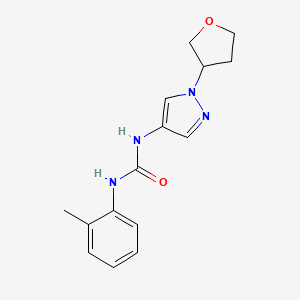
![N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2807255.png)
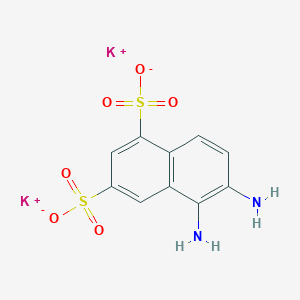
![Ethyl 1-tert-butyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxylate](/img/structure/B2807257.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-ethoxybenzamide](/img/structure/B2807258.png)
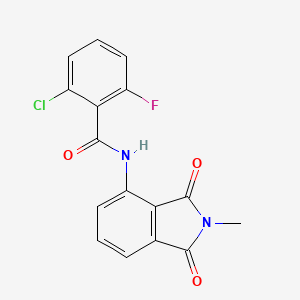

![methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2807265.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2807266.png)
![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807267.png)

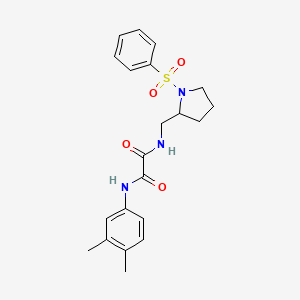
![N-(furan-3-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807274.png)